Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate
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Overview
Description
Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzotriazole ring substituted with a methyl group, a tert-butyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of 1H-benzotriazole with tert-butyl chloroformate and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated benzotriazole derivatives, while reduction can produce amine-substituted benzotriazoles.
Scientific Research Applications
Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets. The benzotriazole ring can act as an electron donor or acceptor, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can inhibit or promote certain enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacking the tert-butyl and carboxylate ester groups.
Methyl 1H-benzotriazole-5-carboxylate: Similar to the target compound but without the tert-butyl group.
1-tert-Butyl-1H-benzotriazole: Contains the tert-butyl group but lacks the carboxylate ester.
Uniqueness
Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is unique due to its combination of substituents, which confer distinct physicochemical properties. The presence of both the tert-butyl group and the carboxylate ester enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 1-tert-butylbenzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)15-10-6-5-8(11(16)17-4)7-9(10)13-14-15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFNUHCYHZDKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=C(C=C2)C(=O)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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